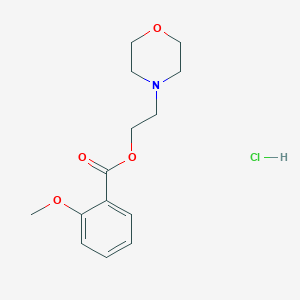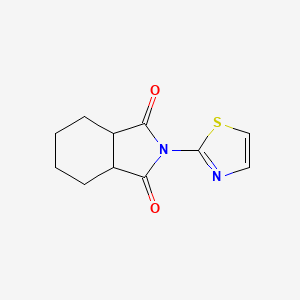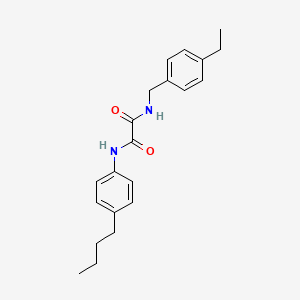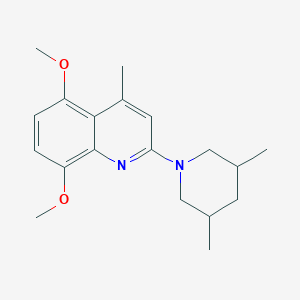
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are essential for the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are critical for B cell survival and proliferation. This results in the suppression of B cell activation and proliferation, which makes N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated dose-dependent inhibition of BTK activity and suppression of B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases.
实验室实验的优点和局限性
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic profile. However, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
未来方向
There are several future directions for the research and development of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the evaluation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in clinical trials for B cell malignancies and autoimmune diseases. Another direction is the investigation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as monoclonal antibodies or chemotherapy. Additionally, further studies are needed to optimize the dosing regimens and evaluate the long-term safety and efficacy of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
合成方法
The synthesis of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of tert-butylamine with 3-methylbenzyl chloride to form N-tert-butyl-3-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
科学研究应用
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and block B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-6-5-7-15(12-14)13-20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYAUUUROVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)


![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)

